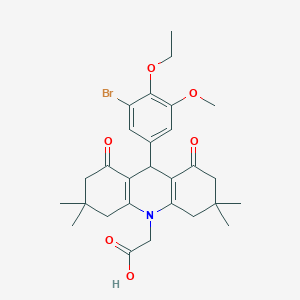![molecular formula C29H23ClN2O4 B302069 N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302069.png)
N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been synthesized using various methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of N-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, studies have suggested that the compound may exert its therapeutic effects by inhibiting the activity of various enzymes and proteins involved in cancer cell proliferation, fungal and bacterial growth, and inflammation.
Biochemical and Physiological Effects
N-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide has been shown to have various biochemical and physiological effects. Studies have suggested that the compound may induce apoptosis (programmed cell death) in cancer cells, inhibit fungal and bacterial growth, and reduce inflammation. The compound has also been shown to have antioxidant properties, which may help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide in lab experiments is its potential therapeutic applications. The compound has shown promising results in various studies and may be a useful tool for researchers studying cancer, fungal and bacterial infections, and inflammation. However, one of the limitations of using the compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of the compound in vivo.
Future Directions
There are several future directions for research on N-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide. One direction is to further investigate the mechanism of action of the compound. Understanding how the compound exerts its therapeutic effects may lead to the development of more effective treatments for cancer, fungal and bacterial infections, and inflammation. Another direction is to study the safety and efficacy of the compound in vivo. Animal studies may help determine the optimal dosage and potential side effects of the compound. Finally, researchers may investigate the potential use of the compound in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
N-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide has been synthesized using various methods. One of the most commonly used methods is the condensation of 3-chlorobenzaldehyde, 2-ethoxybenzaldehyde, and 2-hydroxy-1-naphthaldehyde with carbohydrazide in the presence of a catalyst. The reaction mixture is then refluxed in ethanol, and the resulting product is purified using recrystallization.
Scientific Research Applications
N-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide has shown potential therapeutic applications in scientific research. The compound has been studied for its anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use as an anti-inflammatory and antioxidant agent.
properties
Product Name |
N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Molecular Formula |
C29H23ClN2O4 |
Molecular Weight |
499 g/mol |
IUPAC Name |
N-[(Z)-[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C29H23ClN2O4/c1-2-34-27-15-19(10-12-26(27)35-18-20-6-5-8-22(30)14-20)17-31-32-29(33)28-16-24-23-9-4-3-7-21(23)11-13-25(24)36-28/h3-17H,2,18H2,1H3,(H,32,33)/b31-17- |
InChI Key |
HGNRNPRQBHRQDI-LJUMEUDFSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC5=CC(=CC=C5)Cl |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC5=CC(=CC=C5)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301986.png)
![[9-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301987.png)
![(9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301988.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3,5-dimethoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301991.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301994.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-bromo-4-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301996.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-hydroxy-4-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302000.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302001.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(dimethylamino)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302002.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(2-bromo-5-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302004.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-ethoxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302005.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302010.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(2-hydroxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302011.png)